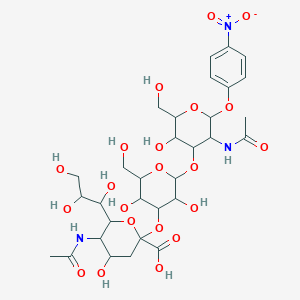

![molecular formula C22H25N3O3 B3027785 1H-吲哚-2-基-[4-[2-(4-甲氧基苯氧基)乙基]哌嗪-1-基]甲酮 CAS No. 1386162-69-1](/img/structure/B3027785.png)

1H-吲哚-2-基-[4-[2-(4-甲氧基苯氧基)乙基]哌嗪-1-基]甲酮

描述

This compound is a product available for research use only . It is also known by its CAS number 1386162-69-1 . The molecular formula of the compound is C22H25N3O3 and it has a molecular weight of 379.45 .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes an indole group, a piperazine ring, and a methoxyphenoxy group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 379.45 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available literature .科学研究应用

废水分析用于社区药物使用监测

检测和定量新精神活性物质 (NPSs),包括与 1H-吲哚-2-基-[4-[2-(4-甲氧基苯氧基)乙基]哌嗪-1-基]甲酮在结构上相关的化合物,对于监测社区内的药物使用至关重要。这些物质在进水和出水废水中进行分析,提供了对社区级药物消耗和环境影响的见解。Borova 等人 (2015) 的一项研究为此目的开发了一种基于固相萃取和液相色谱-串联质谱的分析方法,突出了该物质在公共卫生监测中的相关性 (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015)。

抗病毒研究

对与 1H-吲哚-2-基化合物在结构上相关的 β-咔啉衍生物的研究揭示了潜在的抗病毒特性。Ashok 等人 (2015) 的一项研究合成了 β-咔啉衍生物并评估了它们对 HIV 菌株的抑制活性。其中一些化合物显示出对 HIV-2 菌株的选择性抑制,证明了该化学类别在开发抗病毒疗法中的潜力 (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015)。

神经保护特性

与 1H-吲哚-2-基化合物相关的 KAD22 等化合物被研究其作为多巴胺 D2 受体激动剂的潜力,具有抗氧化特性,可能对帕金森病治疗有用。Kaczor 等人 (2021) 发现 KAD22 虽然对多巴胺 D2 受体没有亲和力,但表现出有效的抗氧化活性。这为神经保护药物的开发提供了新的途径 (Kaczor, Wojtunik‐Kulesza, Wróbel, Matosiuk, & Pitucha, 2021)。

在癌症治疗中的潜力

9-氨基吖啶化合物的探索,其中包括与 1H-吲哚-2-基化合物相似的结构,在治疗恶性神经胶质瘤方面显示出有希望的结果。Teitelbaum 等人 (2012) 的一项研究发现,这些化合物穿透血脑屏障并在提高荷瘤小鼠的存活率方面表现出疗效,表明在设计脑癌化疗药物方面具有潜力 (Teitelbaum, Gallardo, Bedi, Giri, Benoit, Olin, Morizio, Ohlfest, Remmel, & Ferguson, 2012)。

作用机制

Target of Action

ML417, also known as “1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone” or “(1H-Indol-2-yl)(4-(2-(4-methoxyphenoxy)ethyl)piperazin-1-yl)methanone”, is a selective and brain penetrant D3 dopamine receptor (D3R) agonist . The D3R is a subtype of the dopamine receptor, which plays a crucial role in the central nervous system .

Mode of Action

ML417 potently promotes D3R-mediated β-arrestin translocation, G protein activation, and ERK1/2 phosphorylation (pERK) while lacking activity at other dopamine receptors . Molecular modeling suggests that ML417 interacts with the D3R in a unique manner, possibly explaining its remarkable selectivity .

Biochemical Pathways

The activation of D3R by ML417 leads to the translocation of β-arrestin, activation of G proteins, and phosphorylation of ERK1/2 These events are part of the signal transduction pathways that regulate various cellular processes

Pharmacokinetics

It is described as a brain penetrant , suggesting good absorption and distribution in the central nervous system

Result of Action

ML417 has been found to protect against neurodegeneration of dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) . This suggests that ML417 could have potential therapeutic applications in conditions characterized by dopaminergic neuron degeneration, such as Parkinson’s disease .

属性

IUPAC Name |

1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-27-18-6-8-19(9-7-18)28-15-14-24-10-12-25(13-11-24)22(26)21-16-17-4-2-3-5-20(17)23-21/h2-9,16,23H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZPAMUWUHDPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

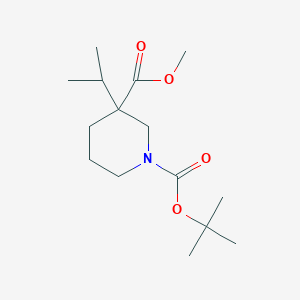

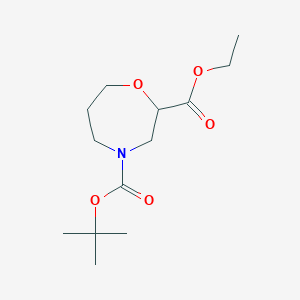

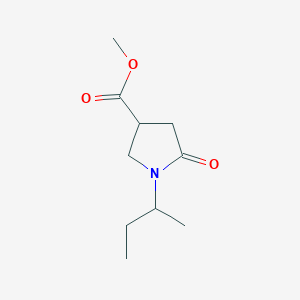

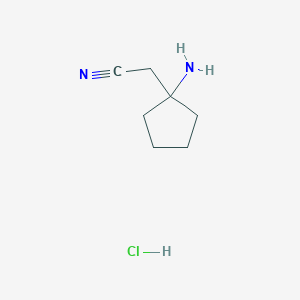

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

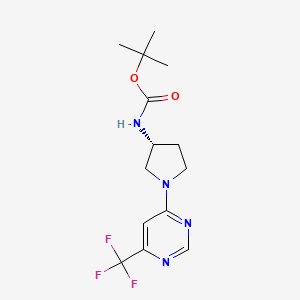

![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)

![1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027719.png)

![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)

![3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027721.png)

![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027722.png)

![3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027724.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027725.png)